(R)-5-METHYLHYDANTOIN
CAS No.: 55147-68-7
Cat. No.: VC20756519
Molecular Formula: C4H6N2O2
Molecular Weight: 114.10 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55147-68-7 |
---|---|
Molecular Formula | C4H6N2O2 |
Molecular Weight | 114.10 g/mol |
IUPAC Name | (5R)-5-methylimidazolidine-2,4-dione |
Standard InChI | InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1 |
Standard InChI Key | VMAQYKGITHDWKL-UWTATZPHSA-N |
Isomeric SMILES | C[C@@H]1C(=O)NC(=O)N1 |
SMILES | CC1C(=O)NC(=O)N1 |
Canonical SMILES | CC1C(=O)NC(=O)N1 |
(R)-5-Methylhydantoin, also known as (R)-(+)-5-methylimidazolidine-2,4-dione, is a chiral compound belonging to the hydantoin family. Its molecular formula is
, and it has a molecular weight of approximately 114.1 g/mol. This compound is characterized by a five-membered ring structure containing nitrogen and carbon atoms, making it significant in various chemical and pharmaceutical applications.
Synthesis of (R)-5-Methylhydantoin
(R)-5-Methylhydantoin can be synthesized through various methods, including the reaction of hydantoin derivatives with methylating agents or through enzymatic processes. The synthesis often involves controlling the stereochemistry to ensure the production of the desired (R) form.
Enzymatic Synthesis
Enzymatic methods have been explored for producing (R)-5-Methylhydantoin due to their specificity and mild reaction conditions. These methods typically utilize enzymes such as hydantoinase, which catalyzes the conversion of hydantoins into their respective amino acids.
Biological Activity
(R)-5-Methylhydantoin has been studied for its potential biological activities, particularly in relation to metabolic pathways in mammals. Research indicates that it may serve as a metabolite in various biochemical processes.
Metabolism Studies
Studies have shown that (R)-5-Methylhydantoin can be formed from tocainide in vivo, highlighting its role as a metabolite in rat models . This suggests potential implications for drug metabolism and pharmacokinetics.
Pharmaceutical Applications
(R)-5-Methylhydantoin is significant in pharmaceutical chemistry due to its utility in synthesizing various bioactive compounds, including anticonvulsants and other therapeutic agents.
Chemical Reactions
The compound is utilized as a reactant in several chemical reactions, including:
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Preparation of N-chlorohydantoin
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Mitsunobu reactions
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Conversion processes involving Pseudomonas putida strains for amino acid production
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